![molecular formula C18H23NO4 B3829247 (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3E)-hex-3-enoyl]piperidin-3-ol](/img/structure/B3829247.png)
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3E)-hex-3-enoyl]piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3E)-hex-3-enoyl]piperidin-3-ol, also known as (-)-Sparteine surrogate, is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential applications in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (-)-Sparteine surrogate involves the coordination of the compound with a metal catalyst such as palladium or rhodium. The resulting complex then reacts with the substrate, leading to the formation of a chiral intermediate. The chiral intermediate then undergoes further reactions to produce the desired enantiomerically pure product.
Biochemical and Physiological Effects:
(-)-Sparteine surrogate has no known biochemical or physiological effects as it is primarily used in organic chemistry reactions. However, it is important to handle the compound with care as it can be toxic if ingested or inhaled.
Advantages and Limitations for Lab Experiments
The advantages of using (-)-Sparteine surrogate in lab experiments include its high efficiency in producing enantiomerically pure products, its ease of use, and its compatibility with a wide range of substrates and metal catalysts. However, the limitations include its relatively low yield in the synthesis method and its high cost compared to other chiral ligands.
Future Directions
For (-)-Sparteine surrogate research include the development of new and more efficient synthesis methods, the exploration of its potential applications in other types of asymmetric reactions, and the investigation of its mechanism of action in more detail. Additionally, the compound could be further optimized for specific types of reactions and substrates, leading to even higher yields and enantiomeric purity.
Scientific Research Applications
(-)-Sparteine surrogate is widely used in organic chemistry as a chiral ligand for metal-catalyzed asymmetric reactions. It has been used in a variety of reactions including allylic alkylation, Diels-Alder reactions, and Michael additions. The compound has shown to be highly effective in producing enantiomerically pure products, making it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
(E)-1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]hex-3-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-2-3-4-5-18(21)19-9-8-14(15(20)11-19)13-6-7-16-17(10-13)23-12-22-16/h3-4,6-7,10,14-15,20H,2,5,8-9,11-12H2,1H3/b4-3+/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMQFEXDDCGXED-NMONBKHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)N1CCC(C(C1)O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N1CC[C@H]([C@@H](C1)O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3E)-hex-3-enoyl]piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3829167.png)
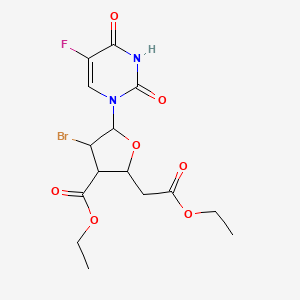
![1-methyl-4-{4-phenyl-1-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B3829188.png)
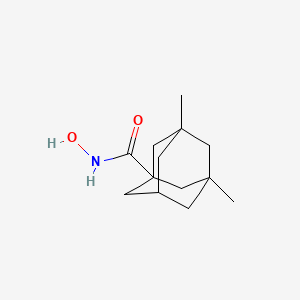
![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B3829206.png)
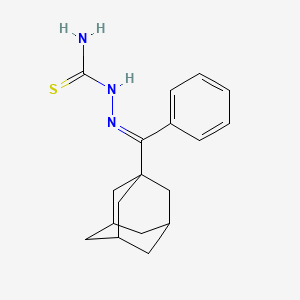

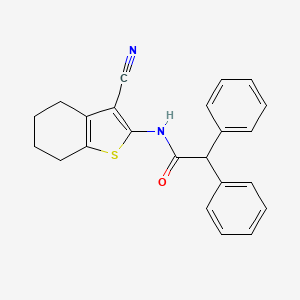
![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)
![(8R*,9aS*)-8-hydroxy-2-{[1-(phenoxymethyl)cyclopropyl]methyl}tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3829233.png)
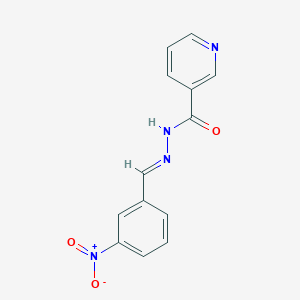
![N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3829254.png)

![methyl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B3829274.png)